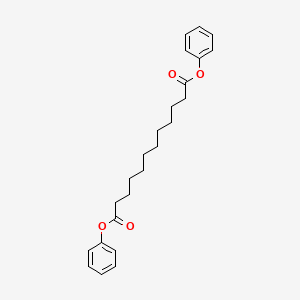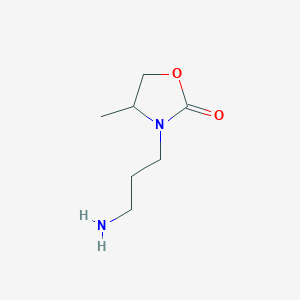
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloro group, and an ethylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro and ethylbutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide or aluminum chloride to facilitate the bromination and substitution processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Reduction: Formation of 2-(methyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Substitution: Formation of 2-(substituted methyl)-4-chloro-1-(2-ethylbutoxy)Benzene derivatives.
Applications De Recherche Scientifique
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The chloro and ethylbutoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(bromomethyl)-4-chloro-1-(2-methylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-propylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-isobutylbutoxy)Benzene
Uniqueness
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the ethylbutoxy group, in particular, may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H18BrClO |
|---|---|
Poids moléculaire |
305.64 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C13H18BrClO/c1-3-10(4-2)9-16-13-6-5-12(15)7-11(13)8-14/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
WALJBYLKVFNWDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC1=C(C=C(C=C1)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



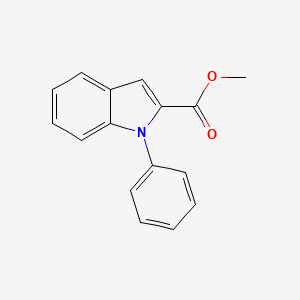
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
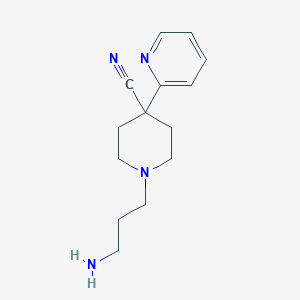
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
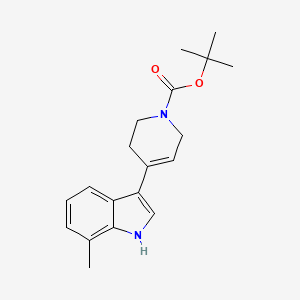


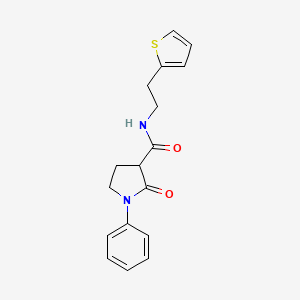
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)
